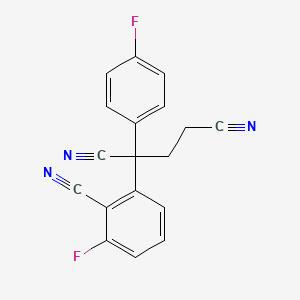

2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3/c19-14-7-5-13(6-8-14)18(12-23,9-2-10-21)16-3-1-4-17(20)15(16)11-22/h1,3-8H,2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRUZUKJLOHPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(CCC#N)(C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181079 | |

| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400076-78-0 | |

| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile typically involves multi-step organic reactions. A common approach might include:

Nitrile Formation: Introduction of cyano groups through nucleophilic substitution reactions.

Fluorination: Incorporation of fluorine atoms using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reactions: Formation of the pentanedinitrile backbone through coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Advanced Materials: The compound could be used as a building block for synthesizing polymers or other advanced materials with specific properties.

Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

Drug Development:

Biological Probes: Use as a probe in biochemical assays or imaging studies.

Industry

Electronics: Possible applications in the development of electronic materials due to its fluorinated aromatic structure.

Coatings and Adhesives: Use in the formulation of specialized coatings or adhesives.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile

- CAS Registry Number : 400076-78-0

- Molecular Formula : C₁₈H₁₁F₂N₃

- Molecular Weight : 307.3 g/mol

Physical Properties :

Synthesis and Applications: This compound is a nitrile-rich fluorinated aromatic derivative, likely synthesized via multi-step nucleophilic substitution or cyanation reactions.

Commercial Availability :

Suppliers include Matrix Scientific (USA), Key Organics/Bionet Research (UK), and Ryan Scientific, Inc. (USA), reflecting global demand for specialized fluorinated intermediates .

Structural Analogues with Fluorophenyl Substituents

Compound A : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in )

- Molecular Formula : C₂₇H₂₀F₃N₅S

- Structural Features : Contains three 4-fluorophenyl groups, a triazole ring, and a thiazole moiety.

- Crystallography : Isostructural with triclinic symmetry (P̄1), planar conformation except for one fluorophenyl group oriented perpendicularly .

Comparison :

- Functional Groups : Unlike the target compound, Compound A incorporates a thiazole-triazole hybrid scaffold, enhancing π-π stacking interactions. The target compound’s nitrile groups may confer higher polarity and reactivity.

- Symmetry : Both compounds exhibit conformational flexibility due to fluorophenyl substituents, but Compound A’s crystallographic asymmetry contrasts with the target compound’s unresolved structural data .

Analogues with Nitrile Moieties

Compound B: 2-(2-(4-Fluorophenyl)hydrazono)propanoate ()

- Molecular Formula: C₉H₇FN₂O₂ (inferred from hydrazono-propanoate structure).

- Role : Used in mechanistic studies of ergothioneine biosynthesis, forming a 1:1 ratio with ergothioneine in enzymatic assays .

Comparison :

- Reactivity : Compound B’s hydrazone group enables tautomerization and coordination with metal ions, while the target compound’s nitriles are more electron-withdrawing, likely influencing stability and solubility.

- Biological Relevance : Compound B has explicit biochemical utility, whereas the target compound’s biological activity remains unstudied .

Hazard Profile Comparison

Compound C : Thiophene Fentanyl Hydrochloride ()

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

Comparison :

- Structural Divergence : Compound C’s thiophene and piperidine motifs contrast with the target compound’s fluorinated aromatic and nitrile groups.

- Risk Assessment : Both compounds lack comprehensive toxicological data, underscoring the need for caution in handling .

Biologische Aktivität

2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C19H16F2N4

- Molecular Weight : 348.36 g/mol

The compound's biological activity is primarily attributed to its interactions with various biological targets. The presence of cyano and fluorine groups enhances its lipophilicity and metabolic stability, which are critical for pharmacological efficacy. Studies suggest that fluorinated compounds often exhibit altered binding affinities and biological profiles compared to their non-fluorinated counterparts .

Anticancer Activity

Research has indicated that 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile demonstrates significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate potency .

Mechanistic Studies

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in the sub-G1 population of treated cells, suggesting apoptosis induction. Additionally, Western blot analyses indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

-

In Vivo Efficacy

A study conducted on xenograft models demonstrated that administration of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile significantly reduced tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg body weight, resulting in a 50% reduction in tumor volume after four weeks of treatment . -

Synergistic Effects

In combination therapy studies, this compound exhibited synergistic effects when used alongside established chemotherapeutics such as cisplatin. The combination therapy resulted in enhanced cytotoxicity in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | A549 | 20 | Cell cycle arrest |

| Synergistic effect | MCF-7 + Cisplatin | 5 (combined) | Enhanced cytotoxicity |

Q & A

Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?

- Methodological Answer : Fluorine’s electronegativity increases metabolic resistance by reducing electron density at CYP450 oxidation sites (e.g., C-H bonds). In vitro microsomal assays (human liver microsomes + NADPH) identify primary metabolites. DFT calculations (e.g., Fukui indices) predict susceptible sites for demethylation or hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.